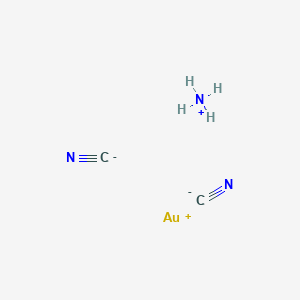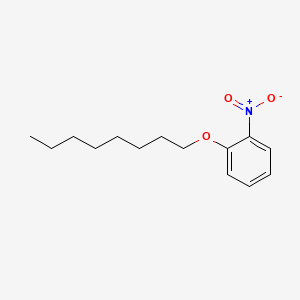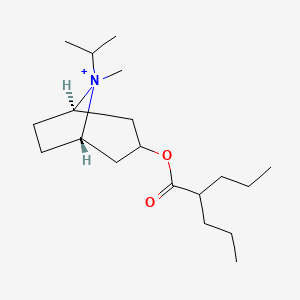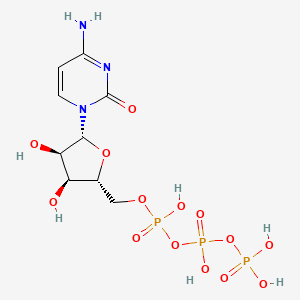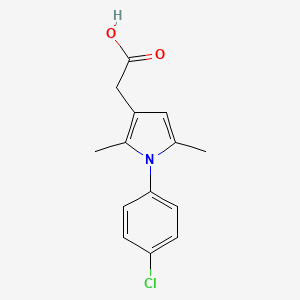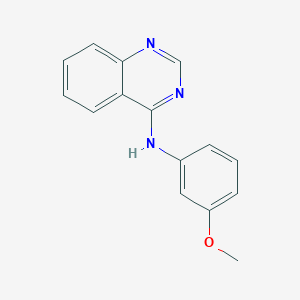
N-(3-methoxyphenyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)quinazolin-4-amine is a member of the class of quinazolines that is quinazoline which is substituted by a (3-methoxyphenyl)nitrilo group at position 4. It is a member of quinazolines, a secondary amino compound, a substituted aniline and a monomethoxybenzene.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Activities
N-(3-methoxyphenyl)quinazolin-4-amine and its derivatives have been studied for their potential analgesic and anti-inflammatory properties. Research indicates that these compounds can exhibit significant analgesic activity. For instance, studies have synthesized and tested various derivatives, finding them to be effective in reducing pain and inflammation. These findings suggest the potential of N-(3-methoxyphenyl)quinazolin-4-amine derivatives in developing new analgesic and anti-inflammatory drugs (Osarumwense Peter Osarodion, 2023); (V. Alagarsamy et al., 2011); (B. Dash et al., 2017).
Anticancer Potential
N-(3-methoxyphenyl)quinazolin-4-amine derivatives have been explored for their anticancer properties. Certain derivatives have shown promising results in inhibiting the proliferation of cancer cells. These compounds may target specific cellular mechanisms and pathways associated with cancer progression, making them potential candidates for cancer therapy research (N. Sirisoma et al., 2010); (D. Holt et al., 2006); (N. Dave et al., 2012).
Applications in Imaging and Detection
Some derivatives of N-(3-methoxyphenyl)quinazolin-4-amine have been utilized in the development of imaging agents, particularly for detecting specific biological targets. For example, certain compounds have been synthesized for use in positron emission tomography (PET) imaging, aiding in the visualization of specific cellular processes related to diseases like cancer (D. Holt et al., 2006). Additionally, fluorescent sensors based on derivatives of this compound have been developed for detecting amine vapors, which have applications in industries such as agriculture and pharmaceuticals (Meng Gao et al., 2016).
Potential in Antitubercular Therapy
Research has also explored the use of N-(3-methoxyphenyl)quinazolin-4-amine derivatives in antitubercular therapy. Certain synthesized compounds have exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential as new therapeutic agents for treating tuberculosis (Hardesh K. Maurya et al., 2013).
Antihistaminic Properties
There is evidence that some derivatives of N-(3-methoxyphenyl)quinazolin-4-amine possess antihistaminic properties, making them potential candidates for the treatment of allergies. These compounds have shown effectiveness in protecting against histamine-induced bronchospasm in animal models, suggesting their utility in developing new antihistaminic drugs (V. Alagarsamy et al., 2009).
Propriétés
Nom du produit |
N-(3-methoxyphenyl)quinazolin-4-amine |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C15H13N3O/c1-19-12-6-4-5-11(9-12)18-15-13-7-2-3-8-14(13)16-10-17-15/h2-10H,1H3,(H,16,17,18) |
Clé InChI |
LCYPRFCDTJTQPG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC2=NC=NC3=CC=CC=C32 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







